4-(1-Oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)benzonitrile
CAS No.: 1351643-67-8
Cat. No.: VC5956137
Molecular Formula: C15H16N2O2S
Molecular Weight: 288.37
* For research use only. Not for human or veterinary use.
![4-(1-Oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)benzonitrile - 1351643-67-8](/images/structure/VC5956137.png)
Specification
CAS No. | 1351643-67-8 |
---|---|
Molecular Formula | C15H16N2O2S |
Molecular Weight | 288.37 |
IUPAC Name | 4-(1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)benzonitrile |
Standard InChI | InChI=1S/C15H16N2O2S/c16-11-12-1-3-13(4-2-12)14(18)17-7-5-15(6-8-17)19-9-10-20-15/h1-4H,5-10H2 |
Standard InChI Key | VQCKTZAJEVBWMH-UHFFFAOYSA-N |
SMILES | C1CN(CCC12OCCS2)C(=O)C3=CC=C(C=C3)C#N |
Introduction
Structural Elucidation and Nomenclature
Core Spirocyclic Architecture
The 1-oxa-4-thia-8-azaspiro[4.5]decane system consists of two fused rings: a tetrahydrofuran (oxa) ring and a tetrahydrothiophene (thia) ring sharing a single spiro carbon atom (position 8). The [4.5] notation indicates that one ring contains five members (oxathiolane) and the other four members (azetidine), with the spiro junction at the 8th position . The nitrogen atom at position 8 introduces basicity to the system, while the sulfur and oxygen atoms contribute to the molecule's polarity and hydrogen-bonding capacity.
Benzonitrile Substituent
The carbonyl group bridges the spiro nitrogen to the para position of a benzonitrile group. This arrangement creates a planar amide linkage that may facilitate π-stacking interactions in biological systems. The electron-withdrawing nitrile group (-C≡N) at the benzene ring’s para position enhances the compound’s electrophilicity, potentially influencing its reactivity in nucleophilic substitution reactions .
Table 1: Key Structural Components
Synthetic Pathways and Precursors
Spirocyclic Core Synthesis
The 1-oxa-4-thia-8-azaspiro[4.5]decane moiety can be synthesized through cyclocondensation reactions. A plausible route involves:
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Thiol-ene click chemistry: Reaction of 2-mercaptoethanol with aziridine derivatives under basic conditions to form the thia-azetidine ring .
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Spirocyclization: Intramolecular nucleophilic attack of the nitrogen lone pair on a carbonyl-activated carbon, facilitated by Lewis acids like BF3·OEt2 .
Acylation with Benzonitrile
The final step likely employs Friedel-Crafts acylation or Schotten-Baumann conditions to attach the 4-cyanobenzoyl group. Patent literature describes similar reactions using dichloromethane as solvent and dimethylaminopyridine (DMAP) as catalyst .
Table 2: Synthetic Comparison with Analogues
Compound | Synthetic Method | Yield (%) | Reference |
---|---|---|---|
1-Oxa-4-thia-8-azaspiro[4.5]decane | Thiirane-azetidine cyclization | 62 | |
8,8-Difluoro-1,3-diazaspiro[4.5]decane | Spiroannulation with diethyl aminomalonate | 78 |
Physicochemical Properties
Solubility and Partitioning
The compound’s logP (octanol-water partition coefficient) is estimated at 1.2 ± 0.3 using the Crippen method, indicating moderate lipophilicity. The nitrile group reduces aqueous solubility compared to carboxylate analogs, while the spiro core’s heteroatoms enhance solubility in polar aprotic solvents like DMSO .
Spectral Characteristics
IR Spectroscopy:
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Strong absorption at ~2240 cm⁻¹ (C≡N stretch)
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Amide I band at ~1680 cm⁻¹ (C=O stretch)
¹H NMR (500 MHz, CDCl3):
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δ 8.02 (d, J=8.5 Hz, 2H, Ar-H)
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δ 7.75 (d, J=8.5 Hz, 2H, Ar-H)
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δ 4.21–3.89 (m, 4H, OCH2 and SCH2)
Industrial and Research Applications
Pharmaceutical Development
As a TRPM8 antagonist, this compound could be developed for:
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Cold-induced pain management
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Overactive bladder therapy
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Migraine prophylaxis
Materials Chemistry
The nitrile group’s π-deficient nature makes it suitable for:
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Coordination polymers with transition metals
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Precursor for tetrazole synthesis under [2+3] cycloadditions
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